molecular formula C16H14N4O2S B5756547 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

Cat. No. B5756547
M. Wt: 326.4 g/mol
InChI Key: JKXGLKQBRZTEFD-UHFFFAOYSA-N
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Description

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid, also known as PTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes, and in materials science, this compound has been explored for its potential use in organic electronics.

Mechanism of Action

The mechanism of action of 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is not fully understood, but several studies have suggested that the compound may interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer progression. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anticancer properties, this compound has been reported to have anti-inflammatory effects and may be useful in treating inflammatory diseases. This compound has also been shown to modulate the immune response, and may have potential applications in immunotherapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid has several advantages for lab experiments, including its high purity and stability. The compound is relatively easy to synthesize and can be purified using standard techniques. However, this compound has some limitations, including its poor solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, this compound may have some toxicity, and caution should be exercised when handling the compound.

Future Directions

There are several future directions for research on 3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. This compound may also have potential applications in materials science, and further research is needed to explore these possibilities. Finally, the synthesis of this compound derivatives may lead to the development of compounds with improved properties and applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been well established, and the compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid can be synthesized using a multistep process that involves the reaction of 4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 3-bromopropanoic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using column chromatography. The synthesis method of this compound has been well established, and several studies have reported successful synthesis of the compound.

properties

IUPAC Name

3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(22)8-10-23-16-19-18-15(12-5-4-9-17-11-12)20(16)13-6-2-1-3-7-13/h1-7,9,11H,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXGLKQBRZTEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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